molecular formula C12H18FNO4S B2825531 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide CAS No. 946265-63-0

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide

Cat. No.: B2825531
CAS No.: 946265-63-0
M. Wt: 291.34
InChI Key: MTBMYTLRDIXXNH-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a propane chain, which is further substituted with a 4-fluorophenoxy group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide typically involves the following steps:

    Formation of 4-fluorophenoxypropane: This can be achieved by reacting 4-fluorophenol with 1-bromopropane in the presence of a base such as potassium carbonate.

    Sulfonation: The resulting 4-fluorophenoxypropane is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is reacted with 2-methoxyethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the fluorine atom can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide
  • 3-(4-bromophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide
  • 3-(4-methylphenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide

Uniqueness

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the overall pharmacokinetic profile of the compound.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-17-9-7-14-19(15,16)10-2-8-18-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBMYTLRDIXXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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